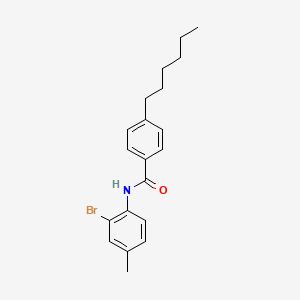
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a hexyl chain attached to the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide typically involves the reaction of 2-bromo-4-methyl-aniline with 4-hexyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve crystallization or distillation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-4-hexylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted derivatives like N-(2-Azido-4-methyl-phenyl)-4-hexyl-benzamide.
Oxidation: Formation of N-(2-Bromo-4-carboxy-phenyl)-4-hexyl-benzamide.
Reduction: Formation of N-(2-Bromo-4-methyl-phenyl)-4-hexyl-benzylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties such as improved thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the hexyl chain play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide
Comparison:
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide: This compound has an iodine atom instead of a hexyl chain, which affects its reactivity and binding properties.
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide: The presence of two chlorine atoms in the benzamide moiety enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide: The phenyl group in this compound increases its hydrophobicity and affects its solubility and interaction with biological targets.
Uniqueness: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is unique due to the presence of the hexyl chain, which imparts specific physicochemical properties such as increased lipophilicity and enhanced membrane permeability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5606-70-2 |
|---|---|
Molekularformel |
C20H24BrNO |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide |
InChI |
InChI=1S/C20H24BrNO/c1-3-4-5-6-7-16-9-11-17(12-10-16)20(23)22-19-13-8-15(2)14-18(19)21/h8-14H,3-7H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
VPWGJTKERARHFU-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![1-(4-Chlorobenzyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1657203.png)
![4-[(E)-(Diphenylhydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B1657204.png)
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[1-(2-Furyl)ethylideneamino]-2-(5-methyl-2-propan-2-YL-phenoxy)acetamide](/img/structure/B1657207.png)
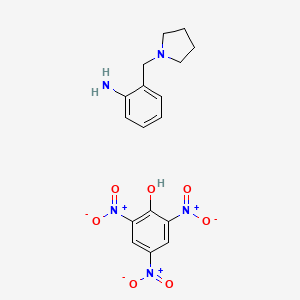
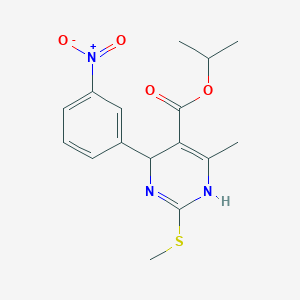
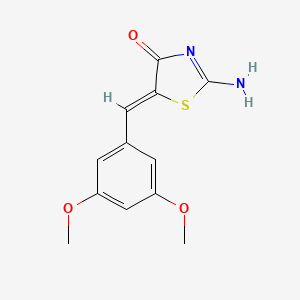
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-thiophen-3-ylacetate](/img/structure/B1657215.png)
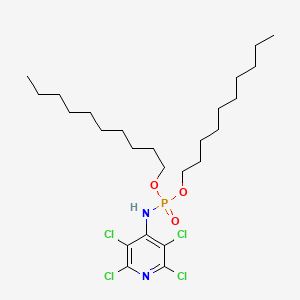

![[(Z)-(4-fluorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate](/img/structure/B1657221.png)
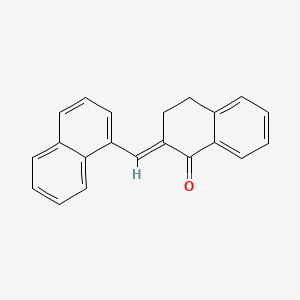
![(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B1657224.png)
